Iron(III) hydroxide sulfate
Description
Structure
2D Structure
Properties
CAS No. |
12062-78-1 |
|---|---|
Molecular Formula |
FeHO5S |
Molecular Weight |
168.92 g/mol |
IUPAC Name |
iron(3+);hydroxide;sulfate |
InChI |
InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+3;;/p-3 |
InChI Key |
MRHOGENDULNOAC-UHFFFAOYSA-K |
Canonical SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Fe+3] |
Origin of Product |
United States |
Formation and Synthesis Pathways of Iron Iii Hydroxide Sulfate
Natural Occurrences and Geochemical Formation Mechanisms
Iron(III) hydroxide (B78521) sulfate (B86663) is a prevalent secondary mineral that precipitates in environments affected by acid mine drainage (AMD). oup.comresearchgate.net These environments are typified by low pH and elevated concentrations of dissolved iron and sulfate, which are ideal conditions for the formation of this compound. oup.comresearchgate.net The distinctive yellow-orange precipitates, commonly referred to as "yellow boy," that are often seen in streams impacted by AMD can consist of iron(III) hydroxide, various iron oxides, and iron(III) hydroxide sulfates such as schwertmannite and jarosite. oup.comwikipedia.org
The emergence of iron(III) hydroxide sulfate in AMD settings is fundamentally tied to the oxidation of pyrite (B73398) (FeS₂), a sulfide (B99878) mineral frequently found in deposits of coal and metal ores. researchgate.netwikipedia.org Upon exposure to air and water, pyrite undergoes an oxidation process that releases ferrous iron (Fe²⁺), sulfate (SO₄²⁻), and acidity (H⁺) into the adjacent water. researchgate.netwikipedia.org This initial chemical reaction is a primary cause of acid mine drainage.
Subsequently, the ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺). wikipedia.org While this oxidation can happen abiotically, it is markedly accelerated by microbial activity. The ferric iron then undergoes hydrolysis, a reaction with water that generates insoluble iron(III) hydroxides and liberates additional acidity, which further reduces the water's pH. wikipedia.org In the high sulfate concentrations typical of AMD, the hydrolysis of ferric iron results in the precipitation of iron(III) hydroxide sulfates. oup.com These compounds are formed when ferric iron colloids are bridged by sulfate anions. oup.com
The sequence of reactions can be outlined as follows:
Pyrite Oxidation: 2FeS₂(s) + 7O₂(g) + 2H₂O(l) → 2Fe²⁺(aq) + 4SO₄²⁻(aq) + 4H⁺(aq) wikipedia.org
Ferrous Iron Oxidation: 4Fe²⁺(aq) + O₂(g) + 4H⁺(aq) → 4Fe³⁺(aq) + 2H₂O(l) wikipedia.org
Ferric Iron Hydrolysis and Precipitation: In the presence of sulfate, ferric iron hydrolyzes to form a variety of iron(III) hydroxide sulfates.
Microorganisms are instrumental in catalyzing the formation of this compound within AMD environments. oup.com Acidophilic iron-oxidizing bacteria, for instance Acidithiobacillus ferrooxidans, obtain energy by oxidizing ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). oup.comrsc.org This biological oxidation is considerably faster than the abiotic oxidation rate at the low pH levels characteristic of AMD. rsc.org
The swift generation of ferric iron by these bacteria propels the hydrolysis and subsequent precipitation of iron(III) hydroxide sulfates. oup.com Some studies propose that bacterial activities may reduce the activation energy necessary for the creation of these minerals. oup.com Moreover, bacterial cells can serve as nucleation points for mineral precipitation. oup.com The anionic functional groups on the surfaces of these cells can attract and bind metal cations, fostering a microenvironment that encourages the formation of mineral aggregates. oup.com Observations using transmission electron microscopy have identified bacteria with iron-laden capsules in AMD settings, confirming their direct role in the mineralization process. oup.com
The specific iron(III) mineral that precipitates from AMD is strongly influenced by the pH and sulfate concentration of the water. oup.comresearchgate.net At extremely low pH levels, ferric hydroxysulfate and jarosite are the predominant precipitates. oup.com As the pH of the acid mine drainage increases, for example through dilution with uncontaminated water, the solubility of iron(III) ions diminishes, causing them to precipitate. wikipedia.org
Once the pH rises above 3, iron(III) hydroxide starts to precipitate. wikipedia.org More specifically, at a pH of approximately 5.5, a combination of schwertmannite, goethite, ferrihydrite, and lepidocrocite can be formed. researchgate.net At a more neutral pH of 7, lepidocrocite becomes the primary precipitate. researchgate.net The concentration of sulfate is also a determining factor. In environments with high sulfate levels, the formation of iron(III) hydroxide sulfates is favored over simpler iron(III) hydroxides. oup.com The ratio of sulfate to iron can affect the final mineral composition, with higher ratios promoting the formation of materials similar to ferrihydrite. cambridge.org
| pH Range | Dominant Iron(III) Precipitates |
|---|---|
| < 3 | Ferric hydroxysulfate, Jarosite oup.com |
| > 3 | Iron(III) hydroxide wikipedia.org |
| ~ 5.5 | Schwertmannite, Goethite, Ferrihydrite, Lepidocrocite researchgate.net |
| ~ 7 | Lepidocrocite researchgate.net |
In addition to acid mine drainage, iron(III) hydroxide sulfates can also form in other aqueous environments that have high concentrations of sulfate. These can include the weathering zones of sulfide ore deposits and certain types of hydromorphic soils. ontosight.aiacs.org In these systems, the underlying geochemical processes mirror those in AMD, involving the oxidation of iron-containing minerals and the subsequent hydrolysis and precipitation of ferric iron in a sulfate-rich environment. acs.org For instance, "green rusts," which are mixed Fe(II)-Fe(III) hydroxides that incorporate sulfate, are significant reactive phases in some soils and can act as precursors to more oxidized iron minerals. acs.orgcambridge.org
This compound Genesis in Acid Mine Drainage (AMD) Environments
Microbial Catalysis in this compound Formation
Controlled Synthetic Methodologies for this compound
This compound can be produced in a laboratory setting through several controlled synthesis methods. These techniques typically involve precipitating the compound from aqueous solutions that contain ferric and sulfate ions, under precisely controlled conditions of temperature and pH.
A frequent method is the hydrolysis of ferric sulfate solutions. By carefully managing the pH, often with the addition of a base such as sodium hydroxide, this compound can be precipitated. The reaction parameters, including reactant concentrations and temperature, can affect the characteristics of the final precipitate.
Another synthetic pathway is the oxidation of a ferrous sulfate solution in the presence of sulfuric acid. wikipedia.org An oxidizing agent, like hydrogen peroxide, is utilized to convert the ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which then precipitates as this compound. wikipedia.org
Synthesis can also be accomplished by heating uniform solutions of iron(III) nitrate (B79036), potassium sulfate, and urea (B33335). researchgate.net In this process, the decomposition of urea gradually elevates the pH, which leads to the precipitation of iron(III) hydroxide. The presence of sulfate ions in the solution results in the formation of this compound. researchgate.net The shape and size of the precipitated particles can be managed by adjusting the reactant concentrations and the duration of heating. researchgate.net
The aging of gelatinous iron(III) hydroxide precipitates in acidic media containing sulfate ions at higher temperatures can also produce crystalline iron(III) hydroxide sulfates. core.ac.uk The particular crystalline phase that is formed depends on the aging temperature and the concentration of the sulfate ions. core.ac.uk
| Method | Reactants | Key Conditions |
|---|---|---|
| Hydrolysis | Ferric sulfate, Base (e.g., NaOH) | Controlled pH |
| Oxidation | Ferrous sulfate, Sulfuric acid, Oxidizing agent (e.g., H₂O₂) | Hot solution wikipedia.org |
| Homogeneous Precipitation | Iron(III) nitrate, Potassium sulfate, Urea | Heating (e.g., 85°C) researchgate.net |
| Aging of Precipitates | Gelatinous iron(III) hydroxide, Sulfuric acid | Elevated temperatures (50-90°C) core.ac.uk |
Wet Chemical Precipitation and Co-precipitation Techniques
Wet chemical precipitation is a common and straightforward method for synthesizing this compound and other iron oxides and hydroxides. nih.gov This technique involves the addition of a precipitating agent to an aqueous solution containing iron ions, leading to the formation of an insoluble precipitate. nih.gov Co-precipitation is a variation of this method where multiple types of ions are precipitated simultaneously. researchgate.netjove.com This approach is often used to create mixed metal oxides or to incorporate trace elements into the precipitate structure. jove.com
Hydrolysis of Iron(III) Precursors with Sulfate Anions
The formation of this compound often begins with the hydrolysis of an iron(III) precursor in the presence of sulfate anions. core.ac.ukresearchgate.net Hydrolysis is a chemical reaction in which a water molecule is split into a proton (H⁺) and a hydroxide ion (OH⁻), and these ions react with the iron(III) species. melscience.com
Commonly used iron(III) precursors include:
Iron(III) sulfate (Fe₂(SO₄)₃) researchgate.net
Iron(III) chloride (FeCl₃) core.ac.ukresearchgate.net
Iron(III) nitrate (Fe(NO₃)₃) core.ac.ukresearchgate.net
When an iron(III) salt is dissolved in water, the iron(III) ions become hydrated, forming the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺. libretexts.org This complex is acidic and can undergo hydrolysis, releasing protons and forming various hydroxo complexes. libretexts.org The presence of sulfate anions in the solution influences the hydrolysis process and can lead to the incorporation of sulfate into the precipitated solid, forming this compound. researchgate.netresearchgate.net The extent of hydrolysis and the final product are dependent on factors such as temperature and the concentration of the iron precursor. core.ac.ukresearchgate.net For instance, at high temperatures, ferric sulphate solutions tend to hydrolyze, resulting in the precipitation of phases like basic ferric sulfate (Fe(OH)SO₄). researchgate.net
Role of Precipitating Agents and Solution Stoichiometry
Precipitating agents are crucial in wet chemical synthesis as they control the pH of the solution, which in turn dictates the formation of insoluble iron hydroxide species. nih.gov Commonly used precipitating agents include:
Sodium hydroxide (NaOH) nih.gov
Ammonia (B1221849) solution (NH₃·H₂O or NH₄OH) nih.govmdpi.com
Urea ((NH₂)₂CO) libretexts.orgasianpubs.org
The addition of a base like sodium hydroxide or ammonia increases the pH, promoting the deprotonation of the hydrated iron(III) ions and leading to the precipitation of iron(III) hydroxide or hydroxide sulfate. nih.govlibretexts.org The stoichiometry of the reactants, specifically the molar ratio of the precipitating agent to the iron precursor, is a critical parameter that influences the final product. youtube.com For example, the ratio of hydroxide ions to iron(III) ions (OH⁻/Fe³⁺) can determine whether a simple hydroxide or a basic sulfate is formed. core.ac.uk
Urea acts as a precipitating agent through its slow hydrolysis at elevated temperatures, which gradually releases hydroxide ions into the solution. libretexts.orgjst.go.jp This slow and uniform release of hydroxide ions leads to a more controlled precipitation process, often resulting in more crystalline and uniform particles. libretexts.orgresearchgate.net
Table 1: Common Precipitating Agents and Their Role
| Precipitating Agent | Chemical Formula | Mechanism of Action |
|---|---|---|
| Sodium Hydroxide | NaOH | Directly increases solution pH, causing rapid precipitation. nih.gov |
| Ammonia Solution | NH₃·H₂O / NH₄OH | Acts as a weak base to increase pH for precipitation. nih.govmdpi.com |
| Urea | (NH₂)₂CO | Decomposes upon heating to slowly and homogeneously release hydroxide ions. libretexts.orgasianpubs.orgjst.go.jp |
Homogeneous Precipitation from Solution
Homogeneous precipitation is a technique where the precipitating agent is generated in-situ throughout the solution, rather than being added externally. libretexts.org This method avoids localized high concentrations of the precipitating agent, leading to a lower degree of supersaturation and the formation of more compact, crystalline precipitates that are easier to filter. libretexts.org
A prime example of this technique is the use of urea. libretexts.orgasianpubs.org When a solution containing an iron(III) salt and urea is heated, the urea slowly hydrolyzes to produce ammonia and carbon dioxide. libretexts.org The ammonia then acts as a base, gradually and uniformly increasing the pH of the solution, which leads to the controlled precipitation of iron(III) hydroxide or hydroxide sulfate. libretexts.orgjst.go.jp The pH of the solution plays a critical role in this process; if the initial pH is too low, precipitation may not occur even after prolonged heating. libretexts.org Studies have shown that this method can be used to produce uniform, porous spherical clusters of hydrous iron(III) oxides with high specific surface area. researchgate.net
Hydrothermal and Solvothermal Synthesis Approaches
Hydrothermal and solvothermal methods are synthesis techniques carried out in a closed vessel, such as an autoclave, under elevated temperature and pressure. nih.govbibliotekanauki.pl In the hydrothermal method, water is used as the solvent, while the solvothermal method employs other non-aqueous solvents. nih.gov These methods are particularly advantageous for synthesizing highly crystalline, single-phase nanoparticles with controlled size and morphology. nih.govbibliotekanauki.pl
For the synthesis of this compound and related iron oxides, a precursor solution containing an iron salt is sealed in an autoclave and heated. nih.gov The high temperature and pressure accelerate the hydrolysis and crystallization processes, leading to the formation of the desired product. msu.ru The properties of the final material, such as particle size and morphology, can be tuned by adjusting parameters like temperature, reaction time, and the concentration of precursors. bibliotekanauki.plmsu.ru For example, increasing the synthesis time can often lead to an increase in the crystallinity of the product. bibliotekanauki.pl However, very long synthesis times can sometimes have a detrimental effect on the crystal structure. bibliotekanauki.pl
Fabrication of Nanostructured this compound
The fabrication of nanostructured materials, including this compound, is an area of significant research interest due to the unique properties that arise at the nanoscale. researchgate.netscispace.com Various synthesis methods can be adapted to produce nanoparticles with controlled size, shape, and porosity. researchgate.net
Wet chemical precipitation methods can be tailored to produce nanoparticles by carefully controlling reaction parameters such as pH and reactant concentrations. nih.gov The use of surfactants or capping agents can also help to control particle growth and prevent agglomeration. researchgate.netrsc.org For instance, surfactants like polyethylene (B3416737) glycol (PEG) and sodium dodecyl sulfate (SDS) have been used in solvothermal synthesis to produce smaller and more uniform iron oxide nanoparticles. researchgate.netmdpi.com
Sol-gel technology is another versatile method for producing nanostructured iron oxides and hydroxides. researchgate.net This process involves the transition of a solution (sol) into a solid-like network (gel). researchgate.net By controlling the drying process of the gel, materials with high porosity and surface area, such as xerogels and aerogels, can be obtained. researchgate.net
Table 2: Synthesis Methods for Nanostructured this compound
| Synthesis Method | Key Features |
|---|---|
| Wet Chemical Precipitation | Control of pH and concentration to influence nanoparticle size. nih.gov |
| Solvothermal Synthesis | Use of surfactants (e.g., PEG, SDS) to control particle size and morphology. researchgate.netmdpi.com |
| Sol-Gel Technology | Formation of porous nanostructures like xerogels and aerogels. researchgate.net |
Factors Governing this compound Phase Formation and Crystallinity
The specific phase and crystallinity of the resulting this compound are governed by a complex interplay of various experimental factors. Understanding and controlling these factors is essential for synthesizing materials with desired properties.
The key factors include:
pH: The pH of the solution is a dominant factor. nih.govacs.org Different iron hydroxide and oxyhydroxide phases are stable at different pH values. nih.gov For instance, the relative proportion of inner-sphere sulfate surface complexes on iron oxides decreases with increasing pH. researchgate.net
Temperature: Temperature influences the rates of hydrolysis and crystallization. core.ac.ukresearchgate.net Higher temperatures generally favor the formation of more crystalline phases. core.ac.uk For example, in the hematite (B75146) process, temperature significantly affects the formation of hydronium jarosite. researchgate.net
Reactant Concentrations: The initial concentrations of the iron precursor and sulfate anions can determine which phase precipitates. researchgate.netresearchgate.net High initial ferric concentrations can lead to the precipitation of basic ferric sulfate instead of other iron oxides. researchgate.net
Presence of Other Ions: The presence of other cations and anions in the solution can influence the crystal structure and morphology. mdpi.comscience.gov For example, the presence of sodium ions can lead to the formation of natrojarosite. mdpi.com
Aging Time: The duration of the reaction or aging period can affect the transformation of initially formed amorphous phases into more stable crystalline structures. core.ac.ukmdpi.com
Table 3: Influence of Synthesis Parameters on Product Characteristics
| Parameter | Influence on Phase and Crystallinity |
|---|---|
| pH | Determines the stable iron hydroxide phase and the nature of sulfate complexation. nih.govresearchgate.net |
| Temperature | Affects reaction kinetics and favors more crystalline phases at higher values. core.ac.ukresearchgate.net |
| Reactant Concentration | High concentrations can favor the formation of basic sulfates. researchgate.net |
| Aging Time | Allows for the transformation of amorphous precipitates to crystalline forms. core.ac.ukmdpi.com |
Influence of Temperature and Aging Conditions
Temperature and aging are critical factors that dictate the crystallization behavior and phase transformations of this compound compounds. mdpi.com Studies have shown that both the temperature and the duration of aging can influence the crystallinity, particle size, and the specific phase of the resulting this compound.
At ambient temperatures, the precipitation of this compound phases is significantly influenced by the initial concentration of the parent solution. mdpi.com For instance, in low-concentration solutions, schwertmannite, a poorly crystalline iron oxyhydroxysulfate, is often the primary phase identified, even after extended aging periods. mdpi.com Conversely, in more concentrated solutions, a transformation process known as Ostwald ripening can occur, where the initially formed, less stable schwertmannite gradually transforms into more stable phases like natrojarosite. mdpi.com
Elevated temperatures generally accelerate transformation processes. Hydrolysis of iron(III) hydroxide at temperatures between 50 and 90°C can lead to the formation of various products, including α-FeO(OH) (goethite), α-Fe2O3 (hematite), and basic iron sulfates like NaFe3(SO4)2(OH)6 (natrojarosite), depending on the specific conditions. kyoto-u.ac.jp The duration of aging at these temperatures plays a crucial role; for example, the particle size of α-FeO(OH) crystals has been observed to increase with longer aging times. kyoto-u.ac.jp
The thermal decomposition of precipitated iron(III) hydroxide sulfates is also dependent on their composition and degree of crystallinity. mdpi.com Different phases, such as schwertmannite and natrojarosite, exhibit distinct thermal behaviors, which can provide insights into the distribution of chemical species within their structures. mdpi.com For example, schwertmannite may contain more loosely bound water molecules and hydroxyl groups compared to the more crystalline natrojarosite. mdpi.com
The transition temperature for the transformation of goethite (α-FeO(OH)) to hematite (α-Fe2O3) is typically around 200°C in hydrothermal synthesis. bibliotekanauki.pl However, factors such as pressure can influence this transition. bibliotekanauki.pl Research has indicated that increasing the temperature during sulfation can have varied effects on different iron oxides and hydroxides. For some, like magnetite and calcine hematite, an increase in temperature from 80°C to 160°C enhances sulfation, while for others, like goethite and granular hematite, the effect is less pronounced or even negative. sci-hub.se
Table 1: Influence of Temperature and Aging on this compound Formation
| Parameter | Condition | Observed Effect | Resulting Phase(s) | Citation(s) |
|---|---|---|---|---|
| Temperature | Ambient | Influences precipitation behavior based on parent solution concentration. | Schwertmannite, Natrojarosite | mdpi.com |
| 50-90°C | Promotes hydrolysis and formation of various crystalline phases. | α-FeO(OH), α-Fe2O3, Basic Iron Sulfates | kyoto-u.ac.jp | |
| 80°C to 160°C | Increases sulfation of magnetite and calcine hematite. | - | sci-hub.se | |
| ~200°C | Typical goethite to hematite transition temperature in hydrothermal synthesis. | Hematite | bibliotekanauki.pl | |
| Aging | Extended periods at ambient temperature | Can lead to Ostwald ripening in high concentration solutions. | Transformation of Schwertmannite to Natrojarosite | mdpi.com |
| Increased aging time at 80°C | Increases particle size of α-FeO(OH) crystals. | α-FeO(OH) | kyoto-u.ac.jp |
Effect of Ionic Strength and Competing Ions
The ionic strength of the solution and the presence of competing ions are pivotal in directing the formation and stability of this compound. These factors can influence the solubility of iron species, the rates of precipitation, and the types of complexes that form in solution and on mineral surfaces. researchgate.netresearchgate.net
Increasing the ionic strength of a solution can affect the solubility of iron(III) hydroxides. researchgate.net In acidic conditions, an increase in ionic strength has been shown to increase iron solubility, while in the neutral pH range, the effect is less pronounced. researchgate.net The presence of high concentrations of ions like sulfate can induce an increase in the ionic force, leading to a decrease in the solubility of hydroxides and promoting their precipitation at lower pH values. mdpi.com
Competing ions, particularly other anions, can significantly interfere with the formation of this compound. Sulfate ions, for instance, interact strongly with Fe(III) to form various complexes in solution. princeton.edu The nature of these complexes, whether inner-sphere or outer-sphere, is dependent on factors like pH and ionic strength. researchgate.net The presence of other anions can compete with sulfate for coordination sites on iron(III) centers. For example, the addition of sulfate to solutions containing iron(III) and chloride can decrease the abundance of iron(III)-chloride complexes. copernicus.org
The adsorption of sulfate onto the surfaces of iron hydroxides is also a competitive process. Other anions like phosphate (B84403) can have a competitive inhibitory effect on the sorption of sulfate. nih.gov Similarly, the presence of ions such as Ca²⁺, Mg²⁺, HPO₄²⁻, HCO₃⁻, NO₃⁻, and Cl⁻ can adversely affect the adsorption of certain species onto iron hydroxide surfaces. rsc.org The relative concentration of these competing ions plays a crucial role; for instance, sulfates have been observed to have a lower impact on arsenate and arsenite sorption compared to other ions like phosphate. nih.gov
The type of cation present can also influence the final product. For example, the presence of sodium can lead to the formation of natrojarosite during the aging of schwertmannite. mdpi.com
Table 2: Effect of Ionic Strength and Competing Ions on this compound Formation
| Factor | Condition | Observed Effect | Citation(s) |
|---|---|---|---|
| Ionic Strength | Increased from 0.01 to 0.1 M | Suppressed the relative concentration of monodentate sulfate complexes. | researchgate.net |
| Increased from 0.1 to 5 M in acidic range | Increased iron solubility. | researchgate.net | |
| High concentration of metal ions and sulfates | Induces an increase in ionic force, diminishing hydroxide solubility. | mdpi.com | |
| Competing Ions | Presence of sulfate | Interacts strongly with Fe(III), forming various complexes. | princeton.edu |
| Addition of sulfate to Fe(III)-Cl solutions | Decreased the abundance of FeCl⁺² by up to 40%. | copernicus.org | |
| Presence of phosphate | Has a competitive inhibitory effect on sulfate sorption. | nih.gov | |
| Presence of various anions (e.g., HPO₄²⁻, HCO₃⁻) | Can adversely influence adsorption on iron hydroxide surfaces. | rsc.org | |
| Presence of sodium | Can lead to the formation of natrojarosite from schwertmannite. | mdpi.com |
Seeded Growth and Template-Assisted Synthesis Strategies
To exert greater control over the properties of synthesized this compound, researchers employ strategies such as seeded growth and template-assisted synthesis. These methods aim to direct the nucleation and growth processes, leading to materials with specific phases, particle sizes, and morphologies.
Seeded Growth involves introducing pre-existing crystals (seeds) into a supersaturated solution to act as nucleation sites for further crystal growth. This technique can suppress homogeneous nucleation, which often leads to less stable or poorly crystalline phases, by providing a surface that lowers the energy barrier for precipitation. researchgate.net By using specific seed materials, it is possible to target the formation of a desired iron phase. For instance, using goethite seeds during the oxidation and precipitation of iron from a ferrous sulfate solution has been shown to promote the formation of goethite as the primary iron species, while inhibiting the formation of less stable phases like ferrihydrite. researchgate.netscielo.org.za This method can also lead to the formation of larger particles with improved settling rates. researchgate.net
Template-Assisted Synthesis utilizes a pre-existing structure, or template, to guide the formation of the desired material. This approach is a versatile bottom-up method for creating nanostructures with controlled morphology and dimensionality. nih.gov The template can be a "hard" inorganic material or a "soft" organic entity like a surfactant or polymer. nih.gov
In the context of iron oxide and hydroxide synthesis, various templates have been explored. For example, ethylenediamine (B42938) has been used as a soft template in the hydrothermal synthesis of Fe3O4 nanorods. researchgate.net Surfactants like sodium dodecyl sulfate (SDS) can act as both a mediator to prevent particle aggregation and as a shape regulator. nih.gov Polyethylene glycol (PEG) has been employed as a template in the electrochemical synthesis of magnetite nanoparticles, resulting in increased monodispersity and surface area. researchgate.net Even biological structures, such as 3D spongin scaffolds from marine sponges, have been used as templates for the electro-assisted deposition of iron oxides like goethite. mdpi.com The template directs the organization of the precipitating species, and its subsequent removal (often by washing or calcination) can yield materials with specific porous architectures. nih.gov
Advanced Characterization and Structural Elucidation of Iron Iii Hydroxide Sulfate
Spectroscopic Analysis of Local Atomic Environment and Chemical State
Spectroscopic techniques are indispensable for determining the oxidation state of iron, the coordination environment of both the iron and sulfate (B86663) ions, and the nature of the functional groups present.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and electronic structure of iron(III) hydroxide (B78521) sulfate. The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES analysis of the Fe K-edge provides critical information on the oxidation state and coordination geometry of the iron atoms. For iron(III) hydroxide sulfate compounds, the Fe K-edge position confirms the iron is in the +3 oxidation state. columbia.edu The pre-edge features of the spectra are particularly sensitive to the coordination environment, typically indicating that the Fe(III) ions are in an octahedral coordination with oxygen and hydroxyl groups. geologyscience.rucopernicus.org
Detailed findings from XAS studies are summarized in the table below.
| Measurement | Finding | Reference(s) |
| Fe K-edge XANES | Confirms the presence of Fe(III) and provides information on its octahedral coordination geometry. | copernicus.orgresearchgate.net |
| Fe K-edge EXAFS | Determines Fe-O and Fe-Fe interatomic distances, revealing the connectivity of FeO₆ octahedra. | columbia.edunih.gov |
| S K-edge EXAFS | Shows S-Fe distances of ~3.23 Å, indicative of inner-sphere bidentate-binuclear sulfate complexes on ferrihydrite surfaces. | researchgate.net |
| In-situ Time-Resolved XAS | Tracks the transformation of ferrihydrite-like clusters into more crystalline phases like schwertmannite during precipitation from ferric sulfate solutions. nih.gov | nih.gov |
| Linear Combination Fitting (LCF) of XANES | Quantifies the proportions of different iron mineral phases (e.g., ferrihydrite, goethite, illite) in complex mixtures. copernicus.org | copernicus.org |
Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound, primarily hydroxyl (–OH), water (H₂O), and sulfate (SO₄²⁻). mt.com These two techniques are complementary; FTIR is more sensitive to polar bonds, while Raman excels in detecting symmetric vibrations and nonpolar bonds. mdpi.com
FTIR spectroscopy of this compound typically shows a broad absorption band centered around 3400 cm⁻¹, which is characteristic of the O-H stretching vibrations (ν(OH)) of hydroxyl groups and structural water. researchgate.net A distinct band near 1630 cm⁻¹ is assigned to the H-O-H bending vibration of adsorbed or free water molecules. researchgate.net The sulfate group gives rise to strong absorption bands, and the splitting of the ν₃ (asymmetric stretching) mode, often appearing as multiple peaks between 1000 and 1200 cm⁻¹, can indicate a reduction in symmetry. This change is used to distinguish between outer-sphere (retaining Td symmetry) and inner-sphere (symmetry lowered to C₃v or C₂v) coordination of the sulfate anion. researchgate.net
Raman spectroscopy provides complementary information. acs.org The main Raman feature for the SO₄ tetrahedron is typically observed around 1000 cm⁻¹. researchgate.net The positions and number of bands in the S-O stretching region can also be used to infer the coordination environment of the sulfate group. researchgate.net Raman spectroscopy is also highly effective for identifying the iron oxyhydroxide framework, with characteristic peaks for phases like goethite and hematite (B75146). mdpi.com
The table below presents typical vibrational band assignments for this compound compounds.
| Wavenumber (cm⁻¹) | Assignment | Technique | Reference(s) |
| ~3400 (broad) | O-H stretching (ν) of hydroxyl groups and H₂O | FTIR | researchgate.net |
| ~1630 | H-O-H bending (δ) of molecular water | FTIR | researchgate.net |
| 1000 - 1200 | Asymmetric S-O stretching (ν₃) of SO₄²⁻ (often split) | FTIR | researchgate.net |
| ~1000 | Symmetric S-O stretching (ν₁) of SO₄²⁻ | Raman | researchgate.net |
| 400 - 700 | Fe-O vibrations and sulfate bending modes | FTIR, Raman | researchgate.net |
Mössbauer spectroscopy is a highly sensitive nuclear technique used to probe the local environment of iron nuclei. It provides definitive information on the oxidation state, electron spin state, site occupancy, and magnetic ordering of iron in a material. researchgate.net
For all this compound compounds, the isomer shift (δ) values are characteristic of high-spin Fe(III), confirming the +3 oxidation state. nih.gov The spectra at room temperature typically consist of a paramagnetic doublet, characterized by a quadrupole splitting (ΔE_Q). This splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the iron nucleus, providing information about the distortion of the iron coordination sphere from perfect cubic symmetry. researchgate.net
At low temperatures (e.g., 80 K), many this compound phases undergo magnetic ordering. This results in the paramagnetic doublet resolving into a six-line magnetic sextet. The hyperfine magnetic field (B_hf) derived from this sextet is a measure of the magnetic field at the nucleus and is characteristic of the specific mineral phase. For instance, Mössbauer spectroscopy can distinguish between different iron oxyhydroxide polymorphs and identify poorly crystalline phases like ferrihydrite. researchgate.net
The following table summarizes typical Mössbauer parameters for relevant iron(III) species.
| Phase/Compound | Temperature | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Hyperfine Field (B_hf) (T) | Reference(s) |
| Iron Hydroxide (from FeSO₄) | RT | - | 0.50 - 0.90 | ~46.0 (magnetic component) | |
| Iron Hydroxide (from FeSO₄) | 80 K | - | 0.50 - 0.90 | ~50.0 | |
| Fe³⁺ Sulfate Minerals (general) | RT | ~0.39 | ~0.65 | N/A (paramagnetic) | researchgate.net |
| Fe(II)-Fe(III) Green Rust (sulfate form) | RT | ~0.46 (Fe³⁺) | ~0.45 (Fe³⁺) | N/A (paramagnetic) | acs.org |
UV/Visible spectroscopy is primarily applied to study the speciation of iron(III) in the aqueous solutions from which this compound precipitates. The electronic transitions within the d-orbitals of the Fe(III) ion and ligand-to-metal charge transfer (LMCT) bands are sensitive to the type and number of ligands coordinated to the iron center.
In acidic aqueous solutions, Fe(III) exists as the pale purple hexa-aquo complex, [Fe(H₂O)₆]³⁺. As the pH increases or sulfate is added, water ligands are replaced by hydroxide (OH⁻) or sulfate (SO₄²⁻) ions, leading to the formation of various complexes such as [Fe(OH)(H₂O)₅]²⁺, [Fe(SO₄)(H₂O)₄]⁺, and more complex polynuclear species. researchgate.netnih.gov These hydrolysis and complexation reactions cause significant changes in the UV/Vis absorption spectrum. The Fe(OH)²⁺ species, for example, exhibits a prominent absorption maximum around 300 nm which extends into the visible region, contributing to the characteristic yellow-orange color of many ferric solutions. researchgate.net By monitoring these spectral changes as a function of pH and concentration, the distribution of different iron species in solution can be determined, providing insight into the precursor species involved in the nucleation and growth of solid this compound phases.
| Iron(III) Species in Solution | Absorption Maximum (λ_max) | Notes | Reference(s) |
| [Fe(H₂O)₆]³⁺ | ~240 nm | Hexa-aquo complex, predominant at very low pH. | researchgate.net |
| [Fe(OH)(H₂O)₅]²⁺ | ~300 nm | First hydrolysis product, shows increased absorbance into the visible range. | researchgate.net |
| (H₃O)Fe(SO₄)₂ | 200-300 nm, 300-500 nm | Acid ferric sulfate, a candidate for UV absorption in Venusian clouds. | nih.gov |
Mössbauer Spectroscopy for Iron Oxidation States and Site Occupancy
Diffraction Methods for Crystalline Structure and Phase Identification
Diffraction techniques are the cornerstone for determining the long-range atomic order, identifying crystalline phases, and assessing the purity and crystallinity of solid materials.
X-ray Diffraction (XRD) is the most widely used technique for the structural characterization of crystalline this compound materials. When a monochromatic X-ray beam interacts with a crystalline sample, it is diffracted in specific directions according to Bragg's Law. The resulting diffraction pattern is a unique fingerprint of the crystalline phase(s) present. mdpi.com
By comparing the positions (2θ angles) and relative intensities of the diffraction peaks in an experimental pattern to standard patterns in databases like the Powder Diffraction File (PDF), the specific mineral phases can be unambiguously identified. researchgate.net This allows for the differentiation between various this compound minerals such as schwertmannite (Fe₈O₈(OH)₆(SO₄)·nH₂O), jarosite (KFe₃(SO₄)₂(OH)₆), and other related phases. mdpi.com XRD is also crucial for assessing the phase purity of a synthesized sample.
Furthermore, the characteristics of the diffraction peaks provide additional information. Broad diffraction peaks are indicative of either very small crystallite sizes (nanocrystalline materials) or a low degree of structural order (poorly crystalline or amorphous materials). oup.com In contrast, sharp, well-defined peaks signify a well-crystallized material with larger crystallites. mdpi.com For example, XRD studies have shown that the precipitates formed during the neutralization of acid mine drainage can initially be amorphous or poorly crystalline ferrihydrite, which can transform over time into more crystalline phases like schwertmannite or goethite, a process that is readily monitored by the sharpening of XRD peaks. nih.gov
The table below lists some common this compound and related oxyhydroxide phases identifiable by XRD.
| Mineral Name | Chemical Formula | Crystal System | Reference(s) |
| Schwertmannite | Fe₈O₈(OH)₆(SO₄)·nH₂O | Tetragonal | nih.govvedantu.com |
| Jarosite | KFe₃(SO₄)₂(OH)₆ | Trigonal | researchgate.netmdpi.com |
| Natrojarosite | NaFe₃(SO₄)₂(OH)₆ | Trigonal | mdpi.com |
| Goethite | α-FeO(OH) | Orthorhombic | vedantu.compw.live |
| Akaganeite | β-FeO(OH) | Tetragonal | researchgate.netvedantu.com |
| Ferrihydrite (2-line) | ~Fe₅HO₈·4H₂O | Poorly Crystalline | oup.com |
Electron Diffraction Techniques for Nanocrystalline Phases
Electron diffraction is a powerful tool for probing the atomic structure of materials, particularly for nanocrystalline and poorly crystalline phases where traditional X-ray diffraction (XRD) may yield broad and inconclusive patterns.
Selected Area Electron Diffraction (SAED) is frequently employed to examine the crystallinity of this compound phases at the nanoscale. mdpi.com In studies of biogenic iron precipitates from acid mine drainage, SAED patterns have been used to determine the amorphous or crystalline nature of the mineral grains. oup.com For instance, SAED analysis of fine-grained precipitates composed of iron and sulfur confirmed their amorphous structure. oup.com The technique involves directing a focused electron beam onto a specific area of the sample and analyzing the resulting diffraction pattern, which provides information about the atomic arrangement. mdpi.comoup.com In the case of synthetic this compound analogues like natrojarosite, SAED patterns, in conjunction with high-resolution transmission electron microscopy (HRTEM), have verified the degree of crystallinity, revealing a highly crystalline core that decreases in crystallinity towards the rim. mdpi.comresearchgate.net The resulting diffraction rings or spots can be indexed to specific crystal lattice planes, confirming the mineral phase. researchgate.netcore.ac.uk
The combination of SAED with other techniques like Transmission Electron Microscopy (TEM) and Energy Dispersive X-ray Spectroscopy (EDS) allows for a correlative analysis of morphology, crystal structure, and elemental composition on a particle-by-particle basis. oup.comfrontiersin.org This is particularly valuable for complex environmental samples where multiple iron phases may coexist. oup.comucl.ac.uk For example, in the study of iron oxide nanoparticle formation, SAED patterns were crucial in identifying the crystalline phases, such as magnetite/maghemite, that emerged from an initial amorphous ferrihydrite phase. ucl.ac.uk
Microscopic and Morphological Characterization
The morphology and surface characteristics of this compound particles are critical determinants of their reactivity and interaction with the surrounding environment. A suite of microscopic techniques is utilized to visualize these features from the micrometer to the nanometer scale.
Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface morphology of this compound precipitates. It provides high-resolution images of the particle shapes, sizes, and aggregation states. Studies have shown that the morphology of these precipitates can vary significantly depending on the formation conditions. For example, SEM images of iron(III) hydroxide precipitates have revealed loose, dark brown formations. researchgate.net In the context of iron oxide synthesis from ferrous sulfate, SEM has been used to observe the morphology of the resulting pigment particles, noting differences in agglomeration between laboratory-synthesized and commercial pigments. nih.gov
The combination of SEM with Energy-Dispersive X-ray Spectroscopy (EDS) allows for simultaneous morphological and elemental analysis. This has been applied to characterize precipitates in acid mine drainage, where the results indicated that schwertmannite and natrojarosite-like compounds had precipitated. mdpi.com Similarly, in the synthesis of zinc-iron layered hydroxy sulfate, SEM and EDS were used to investigate the resulting nanosheet structures and their elemental composition. cyberleninka.ru Amorphous ferric sulfates, when examined under SEM, can display features like conchoidal fractures. nih.gov
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the detailed examination of the internal structure, size, and shape of individual nanoparticles. TEM analysis of biogenic this compound has shown that bacterial cells can act as nucleation sites for mineral precipitation, with grain sizes typically less than 0.2 μm. oup.com TEM images have revealed the core-shell morphology of certain iron hydroxide sulfate minerals like natrojarosite, showing a single-domain, highly crystalline core. mdpi.com
High-Resolution TEM (HRTEM) can even visualize the atomic lattice fringes of crystalline materials. For natrojarosite, HRTEM has shown a lack of defined atomic planes in the outer 2-3 nm shell of the particles, indicating decreasing crystallinity from the core to the rim. mdpi.com In the study of iron oxide nanoparticle synthesis, TEM has been instrumental in determining the size and shape of the nanoparticles, such as oval to hexagonal shapes with average sizes in the tens of nanometers. mdpi.comresearchgate.net The technique is also crucial for observing the morphology of composite materials, where ferric hydroxide is distributed on a support matrix like graphene oxide. bohrium.com
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical maps of a sample's surface. allrounder.ai It is particularly useful for characterizing the surface roughness and particle size of this compound with nanometer precision. allrounder.aihzdr.de Unlike electron microscopy, AFM can be performed in various environments, including air and liquid, which is advantageous for studying hydrated mineral samples. allrounder.aihzdr.de
AFM operates by scanning a sharp tip at the end of a cantilever over the sample surface; the deflections of the cantilever due to forces between the tip and the surface are measured to create the image. nist.govnih.gov This allows for the accurate measurement of particle height, which is less affected by the tip-broadening effects that can influence lateral dimension measurements. nih.gov The technique has been used to measure the size of nanoparticles dispersed in various matrices, providing data on particle dimensions and distribution. nanoscientific.org For instance, grain analysis software can be used to calculate the average particle size and standard deviation from AFM topography images. nanoscientific.org The ability of AFM to measure not only topography but also mechanical properties like stiffness and adhesion makes it a versatile tool for the comprehensive characterization of this compound surfaces. allrounder.ai
Transmission Electron Microscopy (TEM) for Nanoparticle Structure
Thermal and Elemental Analysis Techniques
Understanding the thermal decomposition behavior of this compound is critical for predicting its stability and transformations in various thermal environments.
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure changes in the mass of a sample as a function of temperature. This provides quantitative information about decomposition processes, including dehydration and desulfation.
The thermal decomposition of this compound typically occurs in distinct stages. For basic ferric sulfate (Fe(OH)SO₄), studies have shown two dehydration steps occurring below 600°C. universallab.org Between 600°C and 800°C, the compound further decomposes, releasing SO₂ and O₂, with the final product being hematite (Fe₂O₃). universallab.org The TGA curve for iron(III) hydroxide shows a weight loss between 26°C and 350°C, corresponding to the loss of hydroxyl groups and the formation of Fe₂O₃ nanoparticles. researchgate.net
The decomposition profile can be influenced by the specific type of this compound. For example, the thermal behavior of schwertmannite differs from that of natrojarosite. mdpi.com TGA shows that below 500°C, schwertmannite has a significantly higher amount of structural water compared to natrojarosite. mdpi.com The decomposition of jarosite-type compounds can also be affected by the cation present (e.g., hydronium, sodium, or potassium), with intermediates such as Fe(OH)(SO₄)₂ and Fe₂O(SO₄)₂ being proposed. akjournals.com TGA studies on various hydrated iron sulfates have detailed the multi-step dehydration and subsequent decomposition to ferric oxide at temperatures above 500°C. mdpi.com
Below is a data table summarizing the typical decomposition stages of iron(III) hydroxide compounds as determined by TGA.
| Compound/Material | Temperature Range (°C) | Weight Loss Event | Product(s) |
| Iron(III) Hydroxide | 26 - 350 | Loss of hydroxyl groups | Fe₂O₃ |
| Basic Ferric Sulfate (Fe(OH)SO₄) | < 600 | Dehydration (two steps) | Anhydrous phases |
| Basic Ferric Sulfate (Fe(OH)SO₄) | 600 - 800 | Decomposition | Fe₂O₃, SO₂, O₂ |
| Schwertmannite | < 500 | Dehydration | Dehydrated phase |
| Hydrated Iron Sulfates | > 500 | Decomposition | Fe₂O₃ |
Elemental Analysis (e.g., EDX) for Composition Verification
Elemental Analysis, particularly Energy Dispersive X-ray Spectroscopy (EDX or EDS), is a critical technique for verifying the elemental composition of synthesized this compound compounds. This method provides semi-quantitative data on the elemental makeup of a sample, confirming the presence and relative ratios of key elements such as iron (Fe), sulfur (S), and oxygen (O).
Research findings consistently utilize EDX to validate the formation of this compound and related mineral phases like schwertmannite and jarosite. In studies of precipitates from acidic, iron- and sulfate-rich waters, EDX analysis is fundamental. For instance, in the examination of mineral precipitates in an acid mine drainage lagoon, EDX was used to characterize amorphous phases. The analysis revealed that subsurface minerals had variable compositions, with the Fe:S ratio decreasing with depth, indicating the high reactivity of ferric hydroxide with dissolved sulfate. oup.com
In another study focusing on the crystallization of iron-hydroxide sulfates, EDX analysis of more crystalline precipitates yielded an atomic ratio for Fe/S of 1.4. mdpi.com This was slightly lower than the stoichiometric ratio of 1.5 for jarosite-like compounds, suggesting a partial substitution of sodium by hydronium ions. mdpi.com The combination of EDX with other techniques like XRD and SEM confirmed that the crystalline phases were Na-rich members of the (Na,H₃O)Fe₃(SO₄)(OH)₆ solid solution. mdpi.com
The elemental composition of this compound can vary depending on the synthesis conditions. The data below, derived from various studies, illustrates typical elemental compositions determined by EDX analysis.
Table 1: Elemental Composition of Iron-Containing Precipitates from Acid Mine Drainage
| Depth | Fe:S Ratio |
| 15 cm | 3.5:1 |
| 30 cm | 1.9:1 |
This table shows the variable Fe:S ratio in ferric hydroxysulfate precipitates at different depths within a sediment core from an acid mine drainage lagoon. The decreasing ratio with depth highlights ongoing chemical reactions within the sediment. oup.com
Table 2: Elemental Ratios in Synthetic Jarosite-Like Compounds
| Element Ratio | Experimental Value | Stoichiometric Value |
| Fe/S | 1.4 | 1.5 |
| Na/Fe | 0.3 | 0.33 |
This table compares the experimentally determined atomic ratios from EDX analysis with the theoretical stoichiometric ratios for a natrojarosite-like compound. The slight deviations suggest compositional variations, such as ion substitution in the crystal lattice. mdpi.com
Furthermore, EDX is instrumental in mapping the distribution of elements within a sample at a sub-micron scale. plos.org For example, in the study of chromium(III)-substituted schwertmannite, EDX mapping showed that Fe, O, S, and Cr were homogeneously distributed, confirming the incorporation of chromium into the mineral structure. plos.org
The following table presents a more detailed elemental breakdown from an EDX analysis of an ochre sample, which primarily consists of iron hydroxides and sulfates.
**Table 3: Elemental Composition of an Ochre Sample Treated with *Geobacter sulfurreducens***
| Element | Weight % (Spectrum 1) | Weight % (Spectrum 2) | Weight % (Spectrum 3) | Weight % (Spectrum 4) | Average Weight % |
| Carbon (C) | 14.18 | 13.97 | 13.43 | 13.62 | 13.80 |
| Oxygen (O) | 48.99 | 48.51 | 48.01 | 48.10 | 48.40 |
| Silicon (Si) | 0.82 | 0.91 | 0.89 | 0.90 | 0.88 |
| Calcium (Ca) | 1.29 | 1.33 | 1.30 | 1.32 | 1.31 |
| Iron (Fe) | 34.72 | 35.28 | 36.37 | 36.06 | 35.61 |
This table details the elemental composition from four different points on an ochre sample after biological treatment. The primary components are iron and oxygen, consistent with iron(III) hydroxide, with smaller amounts of other elements present. frontiersin.org
Reaction Kinetics, Thermodynamics, and Mechanistic Insights into Iron Iii Hydroxide Sulfate Systems
Kinetics of Iron(III) Hydroxide (B78521) Sulfate (B86663) Precipitation and Dissolution
The speed at which iron(III) hydroxide sulfate precipitates from solution or dissolves is influenced by a multitude of factors, including the presence of other ions and the specific forms of iron present in the system.
Nucleation and Growth Kinetics of Iron(III) (Oxyhydr)oxides in Sulfate Media
The formation of iron(III) (oxyhydr)oxides in sulfate-containing solutions is a multi-step process that begins with nucleation—the initial formation of small, stable clusters of molecules—followed by the growth of these clusters into larger particles. acs.orgnih.govpjoes.com
The initial precipitation often results in amorphous or poorly crystalline phases like 2-line ferrihydrite. acs.orgnih.govarxiv.org The transformation of these initial precipitates into more stable crystalline forms, such as goethite, is often rate-limited by the dissolution of the amorphous precursor. nih.govarxiv.orgresearchgate.net Studies have shown that the nucleation of iron oxyhydroxides can be very rapid, with the initial polymerization process being largely complete within seconds under certain conditions. nih.gov The growth of these primary particles then continues over a longer period. nih.gov
The presence of various ions can significantly impact these kinetics. For instance, the presence of Cr(III) can inhibit the precipitation of positively charged iron hydroxide on surfaces like quartz by altering the surface charge. colab.ws In contrast, the presence of Na+ and Cu(II) does not show the same inhibitory effect on particle growth. colab.ws
Influence of Sulfate Ions on Precipitation Rates and Induction Time
Sulfate ions play a significant role in the precipitation kinetics of iron(III) hydroxides. The induction time, which is the period between the addition of a base and the first detection of a precipitate, is a key kinetic parameter. imwa.info Research has demonstrated that an increase in sulfate concentration leads to a longer induction time for iron precipitation. imwa.info This inhibitory effect is attributed to the sorption of sulfate onto the surface of the growing iron oxyhydroxide particles, which hinders their further growth. imwa.info
The formation of iron-sulfato complexes in solution can also delay the iron polymerization process, particularly at low pH. imwa.info However, while sulfate retards the initial nucleation and early growth stages of minerals like goethite by inhibiting the dissolution of intermediate phases like ferrihydrite, it does not significantly affect the later stages of crystallization. geoscienceworld.orgresearchgate.net In some cases, particularly at higher temperatures, the presence of sulfate can even favor the crystallization of hematite (B75146) over goethite. geoscienceworld.orgresearchgate.net
| Factor | Effect on Induction Time | Reference |
| Increasing Iron Concentration | Decreases | imwa.info |
| Increasing pH | Decreases | imwa.info |
| Increasing Sulfate Concentration | Increases | imwa.info |
Speciation Control on Precipitation Kinetics
The specific chemical form, or speciation, of dissolved iron(III) is a fundamental factor controlling the kinetics of its precipitation. acs.orgnih.govarxiv.org The hydrolysis of Fe(III) ions in aqueous solution leads to the formation of various species, such as Fe(OH)²⁺, Fe(OH)₂⁺, and Fe(OH)₃(aq). acs.orgroyalsocietypublishing.orgresearchgate.net The reactivity and precipitation pathways of these species differ significantly.
The presence of other ions that can form complexes with iron, such as chlorides and silicates, can further influence the speciation and, consequently, the precipitation kinetics. acs.orgroyalsocietypublishing.org This competition between solid phase formation and aqueous complexation underscores the importance of understanding the complete aqueous phase composition. acs.orgroyalsocietypublishing.org
Thermodynamic Stability and Phase Transformations
Iron(III) hydroxide sulfates are often metastable, meaning they are not in their most energetically stable state. Over time, they tend to transform into more stable iron compounds.
Conversion Pathways to More Stable Iron Oxyhydroxides and Oxides
Metastable iron(III) hydroxide sulfates, such as schwertmannite and jarosite-type compounds, undergo transformation to more thermodynamically stable phases like goethite (α-FeOOH) and hematite (α-Fe₂O₃). geoscienceworld.orgresearchgate.netgeoscienceworld.org These transformations are crucial in determining the long-term fate of iron and associated elements in the environment.
The transformation of schwertmannite often proceeds through a dissolution/re-precipitation mechanism. geoscienceworld.org This involves the dissolution of schwertmannite, often leading to an intermediate phase like ferrihydrite, followed by the precipitation of goethite or hematite from the solution. geoscienceworld.orggeoscienceworld.org The specific end product is influenced by environmental conditions. For example, at temperatures at or below 80°C, goethite is typically the sole transformation product. geoscienceworld.orgresearchgate.net At higher temperatures, goethite and hematite can crystallize almost simultaneously, and at even higher temperatures (≥150°C), goethite can further transform into hematite. geoscienceworld.orggeoscienceworld.org
Similarly, jarosite can dissolve and subsequently precipitate as more stable iron oxides. The dissolution of natural jarosite has been observed to be significantly slower than that of its synthetic counterparts, suggesting that factors like crystal morphology and the presence of impurities can affect reactivity. academie-sciences.fr
| Metastable Phase | Transformation Product(s) | Key Conditions | Reference(s) |
| Schwertmannite | Goethite | Room temperature, pH 4-7.2; Temperatures ≤80°C | geoscienceworld.orggeoscienceworld.org |
| Schwertmannite | Goethite and Hematite | Temperatures >80°C | geoscienceworld.orggeoscienceworld.org |
| Goethite (from Schwertmannite) | Hematite | Temperatures ≥150°C | geoscienceworld.orggeoscienceworld.org |
| Jarosite | Goethite, Hematite | Varies with pH and other solution conditions | academie-sciences.fracademie-sciences.fr |
Factors Influencing Metastable Phase Evolution
Several factors influence the evolution and transformation of metastable this compound phases. These include:
pH: The pH of the surrounding solution is a critical factor. For instance, the transformation of schwertmannite to goethite is highly pH-dependent, with the reaction rate increasing with higher pH values. geoscienceworld.org The stability fields of different iron minerals are strongly defined by pH, with schwertmannite being favored in acidic conditions (pH 2.8-4.5), while ferrihydrite or goethite are more common at pH values above 6.5. academie-sciences.fr
Temperature: Temperature significantly affects both the rate of transformation and the final products. Higher temperatures generally accelerate transformation kinetics. geoscienceworld.orggoldschmidtabstracts.info As noted earlier, temperature can dictate whether goethite, hematite, or a mixture of both is formed from schwertmannite. geoscienceworld.orgresearchgate.net
Presence of Other Ions: Sulfate ions, as discussed previously, can retard the initial stages of transformation by inhibiting the dissolution of intermediate phases. geoscienceworld.org The presence of other cations and anions can also influence which jarosite-type compounds form and their subsequent stability. academie-sciences.fr
Initial Ferric Concentration: In industrial processes like hematite production, a high initial concentration of ferric iron can lead to the precipitation of metastable phases like hydronium jarosite or basic ferric sulfate instead of the desired hematite. researchgate.net
Molecular-Scale Mechanisms of Iron(III) Hydrolysis and Polymerization
The transformation of dissolved iron(III) into solid this compound is underpinned by a series of intricate molecular-level reactions. A thorough understanding of these mechanisms is fundamental to controlling the properties of the resulting materials.
Hydrolysis of Iron(III) Aquo Ions and Oligomeric Species Formation
In an aqueous environment, iron(III) is present as the hexaaquoiron(III) ion, [Fe(H₂O)₆]³⁺. This complex undergoes hydrolysis, where coordinated water molecules act as acids, leading to the formation of various monomeric hydroxo complexes. nih.govresearchgate.net The initial hydrolysis steps are rapid and pH-dependent, with the formation of species such as [Fe(OH)(H₂O)₅]²⁺ and [Fe(OH)₂(H₂O)₄]⁺. nih.govresearchgate.netrsc.org
These monomeric species can subsequently polymerize, forming dimers and larger oligomers. rsc.orgosti.gov A key early polymerization product is the dihydroxo-bridged dimer, [Fe₂(OH)₂(H₂O)₈]⁴⁺. The formation of these polynuclear hydroxo complexes is a critical step preceding the precipitation of solid phases. researchgate.net The specific pathways and the distribution of these oligomeric species are heavily influenced by factors such as pH, iron concentration, and temperature. nih.govaip.org Studies have shown that at iron concentrations above approximately 10⁻³ mol/L, the formation of polynuclear hydroxo complexes becomes significant. researchgate.net
Table 1: Key Aqueous Iron(III) Hydrolysis Species
| Species Name | Chemical Formula | Description |
| Hexaaquoiron(III) | [Fe(H₂O)₆]³⁺ | The primary form of dissolved Fe(III) in acidic aqueous solutions. |
| Pentaaquahydroxoiron(III) | [Fe(OH)(H₂O)₅]²⁺ | First hydrolysis product, formed as pH increases. |
| Tetraaquadihydroxoiron(III) | [Fe(OH)₂(H₂O)₄]⁺ | Second hydrolysis product. |
| Dihydroxo-bridged iron(III) dimer | [Fe₂(OH)₂(H₂O)₈]⁴⁺ | An early-stage polynuclear species formed through polymerization. |
Ligand Exchange, Olation, and Oxolation Processes in Sulfate-Containing Solutions
The presence of sulfate ions significantly modifies the hydrolysis and polymerization pathways through ligand exchange, where sulfate anions can replace coordinated water molecules. ubc.canih.gov This incorporation of sulfate into the iron coordination sphere influences the subsequent polymerization steps. ubc.ca
Polymerization proceeds mainly through two condensation reactions: olation and oxolation. aip.orgwikipedia.org
Olation is a reversible process where two iron centers become linked by a hydroxyl bridge (–OH–), with the elimination of a water molecule. ubc.cawikipedia.org This is the primary mechanism for the initial formation of polymers. ubc.ca
Oxolation is an often irreversible process where the bridging hydroxyl groups are converted into oxo bridges (–O–) through dehydration. ubc.cawikipedia.org This step is generally favored at higher temperatures and leads to the formation of more stable, solid precipitates. aip.orgubc.ca
In sulfate-rich solutions, sulfate ions can be incorporated into the polymer structure, forming complex sulfato-hydroxy iron phases. ubc.ca This interference by sulfate with the dehydration process required for crystallization can affect the final mineral's properties. ubc.ca
Computational Chemistry and Molecular Modeling of this compound Reactions
Computational methods offer powerful tools to investigate the reaction mechanisms, structures, and thermodynamics of this compound systems at an atomic resolution.
DFT Calculations of Adsorption Complexes and Interatomic Distances
Density Functional Theory (DFT) is a quantum mechanical method used to model the electronic structure and geometry of molecules and materials. researchgate.net It has been successfully applied to predict the binding geometries of ions, such as sulfate, on the surfaces of iron (hydr)oxides. udel.edumdpi.com DFT calculations can determine the most thermodynamically favorable adsorption products, such as whether a species forms a monodentate or bidentate complex. udel.edu
These calculations provide precise predictions of interatomic distances, which can be compared with experimental data from techniques like Extended X-ray Absorption Fine Structure (EXAFS). For example, DFT calculations have predicted S–Fe interatomic distances for sulfate adsorbed on iron (hydr)oxides to be around 3.25–3.29 Å. udel.edu Similarly, for other adsorbates like arsenate, calculated As-Fe distances for inner-sphere complexes are in the range of 3.3–3.5 Å. researchgate.netacs.org
Table 2: Examples of DFT-Calculated Interatomic Distances for Adsorbates on Iron Oxides
| Adsorbate | Complex Type | Calculated Interatomic Distance (Å) | Source(s) |
| Sulfate (SO₄²⁻) | Bidentate Bridging | ~3.25 - 3.29 | udel.edu |
| Monomethylarsonate (MMA) | Inner-sphere | 3.23 - 3.55 | researchgate.net |
| p-Arsanilic Acid (pAsA) | Inner-sphere | 3.3 - 3.5 | acs.org |
Surface Complexation Modeling (SCM) for Adsorption Behavior
Surface Complexation Modeling (SCM) is a chemical modeling approach used to describe the adsorption of ions onto mineral surfaces. nrc.govgeoscienceworld.org It treats the surface as having reactive functional groups (like ≡FeOH) that can undergo protonation/deprotonation and form complexes with dissolved ions. geoscienceworld.orgjmaterenvironsci.com SCM has been widely used to predict the adsorption of various ions onto iron oxides and hydroxides, including schwertmannite, as a function of pH, ionic strength, and ion concentration. nih.govcsic.es
By defining a set of surface reactions and their corresponding equilibrium constants, SCM can quantitatively describe experimental sorption data. csic.esjh.edu For instance, models for sulfate adsorption on goethite have successfully incorporated both inner-sphere and outer-sphere surface complexes to match spectroscopic observations across a wide range of conditions. jh.eduresearchgate.net This approach is crucial for predicting the mobility and fate of contaminants that associate with this compound minerals in the environment. nih.gov
Thermodynamic Modeling of Aqueous Iron Speciation
Thermodynamic modeling is used to calculate the distribution and concentration of dissolved chemical species in a solution at equilibrium. scribd.comresearchgate.net For the Fe(III)-sulfate system, these models use equilibrium constants for all relevant hydrolysis, complexation, and precipitation reactions to predict the speciation of iron. acs.orgutep.edu
In acidic sulfate solutions, thermodynamic models predict the coexistence of various species, including free Fe³⁺ ions, hydrolyzed species like [Fe(OH)]²⁺, and iron-sulfate complexes such as FeSO₄⁺, FeH(SO₄)₂⁰, and Fe(SO₄)₂⁻. researchgate.netutep.edu The distribution of these species is highly dependent on pH, temperature, and the total concentrations of iron and sulfate. scribd.comresearchgate.net Such models, often incorporating extended Debye-Hückel equations to account for high ionic strengths, are essential for understanding the conditions leading to the precipitation of this compound and for process modeling in fields like hydrometallurgy. acs.orgutep.edu
Environmental Significance and Remediation Applications of Iron Iii Hydroxide Sulfate
Adsorption and Co-precipitation Mechanisms of Contaminants
The primary mechanisms by which iron(III) hydroxide (B78521) sulfate (B86663) removes contaminants from the environment are adsorption and co-precipitation. Adsorption involves the accumulation of ions or molecules on the surface of the mineral, while co-precipitation occurs when contaminants are incorporated into the mineral structure as it forms. These processes are influenced by factors such as pH, ionic strength, and the presence of competing ions. researchgate.net
Sulfate Adsorption Mechanisms on Iron(III) Oxyhydroxide Surfaces
The adsorption of sulfate onto iron(III) oxyhydroxide surfaces like goethite and ferrihydrite is a key process influencing sulfur cycling and contaminant mobility in natural environments. researchgate.netudel.edu This interaction is complex and involves the formation of different types of surface complexes, the proportions of which are dependent on environmental conditions. researchgate.net
Sulfate can adsorb to iron(III) oxyhydroxide surfaces through two primary mechanisms: inner-sphere and outer-sphere complexation. researchgate.net
Outer-sphere complexes are formed through electrostatic attraction between the negatively charged sulfate ion and the positively charged mineral surface. researchgate.net In this type of complex, a layer of water molecules separates the sulfate ion from the iron center. This interaction is weaker and more sensitive to changes in ionic strength. jh.edu
Inner-sphere complexes involve the formation of a direct covalent bond between the sulfate ion and one or more iron atoms on the mineral surface, displacing surface hydroxyl groups or water molecules. researchgate.net This type of bonding is stronger and less affected by ionic strength. jh.edu
The relative proportion of inner- and outer-sphere sulfate complexes is influenced by pH, with inner-sphere complexation being more favored at lower pH values. researchgate.netosti.gov As pH increases, the mineral surface becomes less positively charged, disfavoring the ligand exchange necessary for inner-sphere complex formation. researchgate.net Spectroscopic studies have confirmed the coexistence of both inner- and outer-sphere sulfate complexes on goethite and ferrihydrite surfaces. udel.eduresearchgate.net
Factors Influencing Sulfate Complexation on Iron(III) Oxyhydroxide Surfaces
| Factor | Effect on Inner-Sphere Complexation | Effect on Outer-Sphere Complexation | Reference |
|---|---|---|---|
| Decreasing pH | Favored | Less favored | researchgate.netosti.gov |
| Increasing Ionic Strength | Less affected | Decreased adsorption | jh.eduosti.gov |
| Sample Drying | Favored | - | researchgate.netosti.gov |
Spectroscopic evidence, particularly from infrared spectroscopy and X-ray absorption fine structure (EXAFS) spectroscopy, has shown that inner-sphere sulfate complexes on iron(III) oxyhydroxide surfaces often take the form of bidentate binuclear bridging complexes. rsc.orgrsc.orgacs.org In this configuration, a single sulfate ion bonds to two adjacent iron atoms on the mineral surface, forming a stable "bridge" (Fe-O-SO₂-O-Fe). rsc.orgrsc.org This type of complex involves the replacement of two surface hydroxyl groups for each adsorbed sulfate ion. rsc.org Studies on goethite and ferrihydrite have determined the S-Fe interatomic distance in these complexes to be approximately 3.22–3.25 Å, which is consistent with a bidentate-binuclear structure. researchgate.netacs.org This binuclear bridging arrangement is similar to that observed for other strongly adsorbing oxyanions like phosphate (B84403) and selenite. rsc.org
Inner-Sphere and Outer-Sphere Sulfate Complexation
Removal of Oxyanions (e.g., Arsenate, Phosphate, Chromate, Selenate, Molybdate, Fluoride)
Iron(III) hydroxide sulfate is highly effective at removing a variety of environmentally significant oxyanions from water. pjoes.commdpi.com These negatively charged ions, which often contain oxygen, are attracted to the positively charged surfaces of iron minerals. pjoes.com The removal process is primarily driven by adsorption, where the oxyanions form surface complexes with the iron hydroxide. nih.govresearchgate.net
The efficiency of removal depends on the specific oxyanion and the prevailing environmental conditions, such as pH. pjoes.com For instance, iron hydroxides show a high affinity for arsenate and phosphate, particularly under acidic to neutral conditions. researchgate.netnih.gov The presence of competing anions can also influence the adsorption capacity for a target oxyanion. nih.govmdpi.com For example, phosphate can strongly compete with arsenate for adsorption sites.
The adsorption of oxyanions onto this compound is often described using adsorption isotherm models, such as the Langmuir and Freundlich models, which provide information about the maximum adsorption capacity and the nature of the adsorption process. nih.gov Kinetic studies, which examine the rate of adsorption, are crucial for understanding the efficiency of the removal process.
The adsorption kinetics for many oxyanions, including arsenate and arsenite, on iron hydroxides often follow a pseudo-second-order model. nih.gov This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov Equilibrium for the adsorption of arsenate and arsenite can be reached relatively quickly, often within minutes. mdpi.com
Adsorption Characteristics of Selected Oxyanions on Iron(III) Hydroxide
| Oxyanion | Common Kinetic Model | Common Isotherm Model | Key Influencing Factors | Reference |
|---|---|---|---|---|
| Arsenate (AsO₄³⁻) | Pseudo-second-order | Langmuir, Freundlich | pH, presence of phosphate and silicate (B1173343) | nih.govnih.gov |
| Phosphate (PO₄³⁻) | Pseudo-second-order | Langmuir | pH, contact time | scielo.br |
| Selenate (SeO₄²⁻) | Pseudo-second-order | Langmuir | pH, ionic strength | udel.educsic.es |
| Molybdate (MoO₄²⁻) | Pseudo-second-order | Langmuir, Freundlich, Sips | pH, temperature | researchgate.netmdpi.com |
| Fluoride (F⁻) | Pseudo-second-order | Freundlich | pH, adsorbent dose, contact time | researchgate.net |
The removal of oxyanions by this compound involves a combination of charge neutralization and surface complexation. nih.govmdpi.com At pH values below the point of zero charge (pzc) of the iron hydroxide, the mineral surface is positively charged, attracting negatively charged oxyanions through electrostatic forces. pjoes.comnih.gov
Following this initial electrostatic attraction, more specific and stronger interactions occur through surface complexation. This involves the formation of inner-sphere complexes, where the oxyanion directly bonds to the iron centers on the surface. nih.gov This process is a form of ligand exchange, where the oxyanion displaces hydroxyl (-OH) or aquo (-OH₂) groups from the iron hydroxide surface. nih.gov The combined effects of charge neutralization, complexation, and in some cases, oxidation and multilayer chemisorption, contribute to the effective removal of these contaminants from water. nih.govmdpi.com For example, in the case of arsenate removal, the formation of strong Fe-O bonds with the arsenate ion is a key mechanism. mdpi.com
Adsorption Isotherms and Kinetics
Co-precipitation of Trace Metals and Organic Pollutants
Iron(III) hydroxide, a product of this compound interaction with water, possesses a high adsorption capacity, enabling it to bind a variety of contaminants to its surface. itswatergroup.com This process, known as co-precipitation, is a primary mechanism for the removal of dissolved pollutants from water. As iron(III) hydroxide precipitates out of the solution, it effectively scavenges trace metals, metalloids, and organic molecules. itswatergroup.comscielo.org.za
Research has demonstrated that various heavy metal ions can be removed from aqueous solutions through co-precipitation with iron(III) hydroxide. scielo.org.zabohrium.com For instance, studies on ternary systems containing Zinc (Zn²⁺), Cadmium (Cd²⁺), and Nickel (Ni²⁺) have shown that iron hydroxide can effectively adsorb these cations, with a noted selectivity trend of Ni²⁺ > Zn²⁺ > Cd²⁺ under certain conditions. bohrium.com The mechanism can involve not just simple adsorption but also the formation of mixed-crystal structures or mechanical entrapment (occlusion) of the contaminants within the iron hydroxide precipitate. scielo.org.za
The co-precipitation process is not limited to cationic metals. Anionic contaminants, such as arsenate and arsenite, are also efficiently removed. mdpi.comclu-in.org Furthermore, dissolved organic matter can be co-precipitated with iron hydroxides, a process crucial for understanding the fate of organic pollutants and for their removal in water treatment settings. scielo.org.zaosti.gov The interaction between iron, chromium, and natural organic matter, for example, leads to the formation of complex co-precipitates, influencing the stability and mobility of the entrapped chromium. osti.gov
Table 1: Research Findings on Co-precipitation of Contaminants with Iron(III) Hydroxide
| Contaminant(s) | Key Findings | Reference(s) |
|---|---|---|
| Zinc (Zn²⁺), Cadmium (Cd²⁺), Nickel (Ni²⁺) | In a ternary system, amorphous Fe(OH)₃ showed a selectivity order of Ni²⁺ > Zn²⁺ > Cd²⁺ for adsorption. The uptake was lower than in single-metal systems due to competition for surface sites. | bohrium.com |
| Arsenic (As(III), As(V)) | Iron hydroxides effectively remove arsenic species through adsorption and co-precipitation. As(V) adsorption is generally more favorable than As(III). | mdpi.comclu-in.org |
| Chromium (Cr(III)) | Co-precipitated with iron hydroxide, with the presence of natural organic matter influencing the composition and stability of the resulting solids. | osti.gov |
| Lead (Pb²⁺) | Can be removed by co-precipitation with iron phases like FeOOH. | clu-in.org |
Influence of Environmental Factors on Adsorption Efficiency (pH, ionic strength, competing anions)
The effectiveness of contaminant removal by this compound and its derivatives is highly dependent on ambient environmental conditions. Key factors include pH, ionic strength, and the presence of competing anions.
pH: The pH of the solution is a master variable controlling adsorption. It influences the surface charge of the iron hydroxide precipitates and the chemical form (speciation) of the contaminants. bohrium.comiwaponline.com Generally, the adsorption of cationic heavy metals like Zn²⁺, Cd²⁺, and Ni²⁺ onto iron hydroxide increases as pH rises. bohrium.com Conversely, the adsorption of oxyanions like phosphate and arsenate is typically higher at acidic to neutral pH values and decreases sharply as the pH becomes more alkaline. mdpi.comiwaponline.com For example, the phosphate adsorption capacity of β-FeOOH is high below pH 6 but diminishes significantly above pH 7. iwaponline.com This is because as pH increases, the iron hydroxide surface becomes more negatively charged, repelling anionic contaminants. iwaponline.com
Ionic Strength: The effect of ionic strength can vary depending on the adsorption mechanism. For sulfate adsorption on iron hydroxides, which involves both inner-sphere and outer-sphere complexation, the relationship is complex. researchgate.net Outer-sphere complexation, which is based on electrostatic attraction, is more sensitive to changes in ionic strength than inner-sphere complexation, where direct chemical bonds are formed. researchgate.net
Competing Anions: The presence of other dissolved ions can significantly inhibit the adsorption of a target contaminant through competition for active surface sites. nih.govscispace.com Phosphate and silicate ions, in particular, are strong competitors and can dramatically reduce the removal efficiency of arsenic. nih.govscispace.combohrium.com Humic acids, a component of natural organic matter, also negatively impact arsenic removal by competing for adsorption sites and by complexing with iron, which can hinder the formation of ferric hydroxide precipitates. nih.gov Sulfate generally has a less pronounced competitive effect on arsenate adsorption compared to phosphate or silicate. nih.govscispace.com
Table 2: Influence of pH and Competing Anions on Adsorption by Iron Hydroxides
| Contaminant | Factor | Observed Effect | Reference(s) |
|---|---|---|---|
| Phosphate (PO₄³⁻) | pH | Adsorption is high at pH < 6 and decreases sharply at pH > 7. | iwaponline.com |
| Arsenic (As(III), As(V)) | pH | Removal is generally effective across a wide pH range (4-9), but efficiency can drop at higher pH values, especially in the presence of competitors. | mdpi.comnih.gov |
| Arsenic (As(III)) | Competing Anions | The degree of interference decreases in the order: phosphate > humic acid > silicate > sulfate. | nih.gov |
| Arsenic (As(V)) | Competing Anions | Phosphate and silica (B1680970) have significant adverse effects. Sulfate, chloride, and nitrate (B79036) have minimal to no detectable effect. | scispace.com |
| Nickel (Ni²⁺), Zinc (Zn²⁺), Cadmium (Cd²⁺) | pH | Adsorption of these cations increases with increasing pH. | bohrium.com |
Role in Geochemical Cycling and Environmental Fate of Elements
This compound as a Sink for Environmental Contaminants
In environments impacted by acid mine drainage (AMD), secondary iron minerals such as schwertmannite (an this compound) and jarosite are major products of pyrite (B73398) oxidation. geology.skmdpi.com These minerals are highly effective scavengers of other elements, acting as a significant sink for environmental contaminants. geology.sk Their poorly crystalline nature and high surface area provide abundant sites for the adsorption and co-precipitation of various toxic elements, including arsenic, chromium, and lead. geology.skresearchgate.net
The formation of these iron minerals can transiently store large quantities of metals and metalloids, effectively removing them from the water column. geology.sk For example, Fe(III)-hydroxysulfates formed in AMD have been shown to contain significant amounts of arsenic and other rare earth elements. geology.sk This sequestration is a crucial natural attenuation process that limits the immediate downstream impact of contaminants released from mining activities. The poorly crystalline Fe(III) hydroxide, ferrihydrite, is also considered one of the most important sinks for both inorganic and organic contaminants in soils, sediments, and water systems. researchgate.net
Mobilization and Immobilization of Elements in Acidic Environments
The stability of this compound minerals and their ability to sequester contaminants are highly dependent on the prevailing redox and pH conditions. geology.skdiva-portal.org While they act as a sink under oxidizing, acidic conditions, changes in the environment can lead to their dissolution and the subsequent release of the trapped elements. geology.sk
In anoxic (oxygen-limited) environments, such as in saturated sediments or deeper soil layers, these Fe(III) minerals can be used by iron-reducing bacteria as an electron acceptor for respiration. geology.skresearchgate.net This process, known as dissimilatory iron reduction, leads to the reductive dissolution of the iron minerals, releasing both iron (as soluble Fe²⁺) and the associated contaminants back into the water. geology.sk This biogeochemical cycling of iron between oxidized (solid) and reduced (dissolved) phases drives the successive immobilization and mobilization of other elements. geology.sk This cycle means that sediments containing these minerals can become a long-term source of contamination if environmental conditions change to favor reduction. geology.skresearchgate.net
Application in Engineered Remediation Systems
The same chemical properties that make this compound significant in natural systems are harnessed for engineered remediation, particularly for treating acid mine drainage (AMD). itswatergroup.comontosight.ai Treatment approaches are broadly categorized as passive or active. acidmetalliferousdrainage.com
Passive and Active Treatment Strategies in Acid Mine Drainage Remediation
Passive Treatment Systems: These systems are designed to utilize and enhance natural chemical and biological processes to treat AMD with minimal ongoing energy and chemical inputs. bbaconsultants.comunl.edu Many passive systems rely on the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺) and its subsequent precipitation as ferric hydroxide (Fe(OH)₃) or this compound. bbaconsultants.comtandfonline.com
Aerobic Wetlands: These are shallow, vegetated ponds designed to aerate AMD. vt.edu The oxygen promotes the oxidation of Fe²⁺ to Fe³⁺, which then hydrolyzes and precipitates, removing iron from the water. bbaconsultants.comvt.edu These systems are most effective for net-alkaline or mildly acidic waters. vt.edu
Anoxic Limestone Drains (ALDs): These are buried channels of limestone that treat anoxic AMD. bbaconsultants.com By excluding oxygen, they prevent the iron from oxidizing and precipitating on the limestone surface (a process called "armoring"), which would reduce its effectiveness. wv.govuvm.edu The limestone dissolves, adding alkalinity to the water. The iron precipitates downstream in a separate settling pond when the water is re-aerated. tandfonline.com
Successive Alkalinity Producing Systems (SAPS): These systems, also known as Vertical Flow Wetlands, combine a top layer of organic substrate with an underlying layer of limestone. wv.govuvm.edu Water flows downward through the organic layer, where oxygen is consumed and Fe³⁺ is reduced to Fe²⁺. The anoxic water then flows through the limestone, which adds alkalinity without the risk of armoring. The treated water is then collected and aerated in a pond to precipitate the iron. wv.govuvm.edu
Active Treatment Systems: These systems involve the continuous addition of alkaline chemicals to rapidly neutralize acidity and precipitate metals. acidmetalliferousdrainage.comuvm.edu They are typically used for AMD with high acidity and flow rates. acidmetalliferousdrainage.comimwa.info
Chemical Neutralization: Alkaline reagents such as lime (calcium hydroxide), caustic soda (sodium hydroxide), or soda ash are added to the AMD. tandfonline.comamrclearinghouse.org This raises the pH, causing the rapid oxidation of Fe²⁺ and the precipitation of metals as hydroxides and carbonates. uvm.edu High-density sludge (HDS) processes are often employed to increase the density of the precipitated metal hydroxide sludge, reducing its volume and disposal costs. uvm.eduimwa.info These systems are effective but have high operational costs and produce large volumes of sludge that require disposal. uvm.edu
Table 3: Comparison of AMD Treatment Strategies Involving Iron Precipitation
| Treatment Strategy | Type | Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Aerobic Wetlands | Passive | Oxygenation promotes Fe²⁺ oxidation to Fe³⁺, followed by precipitation of Fe(OH)₃. | Low cost, low maintenance. | Limited to mildly acidic or alkaline AMD; requires large land area. bbaconsultants.comvt.edu |
| Anoxic Limestone Drains (ALDs) | Passive | Adds alkalinity by dissolving limestone under anoxic conditions to prevent armoring. Iron precipitates downstream. | Cost-effective for suitable water chemistry. | Ineffective for AMD with high dissolved oxygen, Fe³⁺, or aluminum. bbaconsultants.comwv.gov |
| Successive Alkalinity Producing Systems (SAPS) | Passive | Organic layer creates reducing conditions, limestone adds alkalinity, and iron precipitates in a separate aeration pond. | Can treat more acidic water than ALDs. | Can be prone to clogging over time. wv.govresearchgate.net |
Use as Sorbent Material in Water Treatment Technologies
Iron(III) hydroxide, often formed from the hydrolysis of iron(III) sulfate, is a highly effective sorbent material used in water and wastewater treatment. itswatergroup.com Its utility stems from a high adsorption capacity for a wide range of contaminants, which it binds to its surface. itswatergroup.com This process facilitates the removal of pollutants through the formation of larger particles, or flocs, that can be easily separated by settling or filtration. itswatergroup.com The material is particularly noted for its ability to remove suspended solids, phosphates, heavy metals, and arsenic from industrial and domestic wastewater, as well as its application in drinking water treatment to reduce turbidity. itswatergroup.comkpi.ua
The effectiveness of iron(III) hydroxide-based sorbents is influenced by their physical and chemical properties. For instance, processing ferric iron into specific forms like akaganeite (β-FeOOH) can significantly enhance the adsorption capacity for certain pollutants, such as phosphate. iwaponline.com Research has shown that the adsorption capacity of β-FeOOH for phosphate can surpass that of standard ferric hydroxide and even some commercial anion-exchange resins. iwaponline.com The efficiency of contaminant removal is also dependent on the pH of the water. For phosphate removal using β-FeOOH, optimal performance is observed at a pH below 6. iwaponline.com
Studies have demonstrated the high affinity of iron(III) hydroxide for arsenic species. researchgate.net The material effectively removes both arsenate (As(V)) and arsenite (As(III)) through chemisorption, immobilizing the arsenic ions into insoluble ferric arsenate. kpi.ua The adsorption capacity for As(V) is generally higher than for As(III) due to stronger binding affinities. ircwash.orgmdpi.com The presence of other ions in the water can impact the sorbent's performance. While sulfate and carbonate ions have been found to have a negligible effect on arsenic removal, silicate can significantly decrease the removal efficiency of As(III), particularly at higher pH levels. ircwash.org
The sorbent's application extends to the removal of other contaminants, including reactive dyes from textile wastewater and various heavy metals. nih.govresearchgate.net In some applications, the iron hydroxide material acts not only as a sorbent but also as a catalyst. For example, in treating textile effluent, it can catalyze the oxidation of adsorbed dyes. nih.gov
Interactive Table: Adsorption Capacities of Iron(III) Hydroxide-Based Sorbents for Various Contaminants
| Sorbent Material | Contaminant | Maximum Adsorption Capacity | Notes | Reference |
|---|---|---|---|---|
| Akaganeite (β-FeOOH) | Phosphate | 60.98 mg/g | Adsorption follows the Langmuir isotherm model. | iwaponline.com |
| Ferric Hydroxide | Arsenate (As(V)) | 864 µg/mg Fe | In the absence of interfering silicate. | ircwash.org |
| Ferric Hydroxide | Arsenite (As(III)) | 116 µg/mg Fe | In the absence of interfering silicate. | ircwash.org |
| Chitosan (B1678972)/Iron(III) Hydroxide | Neodymium | 13.8 mg/g | Significantly higher than chitosan alone (3.5 mg/g). | mdpi.com |
| Chitosan/Iron(III) Hydroxide | Lead (Pb(II)) | 0.56 mmol/g | Higher affinity for Hg(II) than Pb(II). | semanticscholar.org |
| Chitosan/Iron(III) Hydroxide | Mercury (Hg(II)) | 1.8 mmol/g | Higher affinity for Hg(II) than Pb(II). | semanticscholar.org |
| Ferrous/Ferric Hydroxide Complex (FHC) with Sulfate interlayer | Hexavalent Chromium (Cr(VI)) | Showed 10.4% improvement over chloride interlayer and 29.0% over carbonate interlayer. | The sulfate interlayer strongly promotes Cr(VI) removal. | bohrium.com |
| Chitosan Flakes | Iron Ions | 85 mg/g | Achieved 100% rate of separation. | scirp.org |
Regeneration and Reuse of this compound-Based Sorbents
A significant advantage of using iron(III) hydroxide-based sorbents is their potential for regeneration and reuse, which can substantially reduce operational costs and waste generation in water treatment processes. mdpi.comiwaponline.com The regeneration process is typically based on the reversible nature of the chemical exchange that occurs during adsorption. researchgate.netmdpi.com By altering chemical conditions, adsorbed contaminants can be desorbed from the sorbent, restoring its capacity for further use. mdpi.com
The most common method for regenerating iron-based sorbents, particularly those used for arsenic removal, involves a three-step process: backwashing, caustic regeneration, and acid neutralization. mdpi.comnih.gov The caustic regeneration step, typically using a sodium hydroxide (NaOH) solution, is crucial for stripping the adsorbed contaminants. researchgate.netnih.gov Studies have shown that NaOH solutions with concentrations ranging from 0.1 M to 4% can effectively desorb a high percentage of arsenic from exhausted media. iwaponline.comresearchgate.netnih.gov For example, a 4% caustic solution was found to remove up to 92% of arsenic from certain granular ferric hydroxide media without dissolving the iron itself. nih.gov Similarly, a 0.1 M NaOH solution has been used to successfully regenerate β-FeOOH sorbents used for phosphate removal, allowing the material to be reused more than 10 times while maintaining its adsorption capacity. iwaponline.com
The efficiency of regeneration can be influenced by the specific type of sorbent and the target contaminant. For sorbents with strong base anion-exchange functionality, the addition of sodium chloride (NaCl) to the NaOH regenerant solution has been shown to greatly enhance arsenate recovery. nih.gov For phosphate-loaded granular ferric hydroxide, desorption efficiency increased from 75.2% to 85.7% as the NaOH concentration was raised from 0.5 to 2 mol/L. iwaponline.com
Another regeneration technique involves oxidative processes. For sorbents used to remove reactive dyes, an oxidative regeneration method using hydrogen peroxide can be employed. nih.gov The iron hydroxide acts as a catalyst, activating the hydrogen peroxide to form hydroxyl radicals that oxidize the adsorbed dyes, thus restoring the sorbent's capacity. nih.gov This process is effective over a pH range of 4 to 8 and does not produce sludge. nih.gov
Interactive Table: Regeneration Methods and Efficiencies for Iron(III) Hydroxide-Based Sorbents
| Sorbent / Contaminant | Regeneration Agent(s) | Conditions | Regeneration / Recovery Efficiency | Number of Cycles | Reference |
|---|---|---|---|---|---|
| Granular Ferric Hydroxide / Arsenic | 4% Sodium Hydroxide (NaOH) | Laboratory study | Up to 92% arsenic removal | - | nih.gov |
| β-FeOOH / Phosphate | 0.1 M NaOH | 1 hour stirring at 25°C | Adsorption capacity remained almost constant | >10 cycles | iwaponline.com |
| Granular Ferric Hydroxide / Phosphate | 2 mol/L NaOH | 4 hours soaking | 94.8% of fresh sample's capacity | - | iwaponline.com |
| Granular Iron Hydroxide (β-FeOOH) / Reactive Dyes | Hydrogen Peroxide (H₂O₂) | 6 hours at room temperature | No loss in adsorption capacity | - | nih.gov |
| Ferrihydrite / Plating Metals (Cu, Cr) | Mild Acid Solution (pH 3.5) | - | High and steady efficiency, no deterioration observed | 50 cycles | p2infohouse.org |
| Treated Fluorapatite / Iron(III) | 0.5 M NaOH | 1 hour shaking | Performance decreased by 18.4% after 5 cycles | 6 cycles | biointerfaceresearch.com |
Advanced Materials and Catalytic Research Utilizing Iron Iii Hydroxide Sulfate Structures
Catalytic Activity and Reaction Mechanisms
The catalytic prowess of iron(III) hydroxide (B78521) sulfates is rooted in their iron-rich composition and surface chemistry. They are particularly effective in reactions involving oxidation and reduction, which are critical for environmental remediation and chemical synthesis.
Iron(III) oxyhydroxides and hydroxysulfates, such as schwertmannite and jarosite, serve as effective heterogeneous catalysts, meaning they exist in a different phase (solid) from the reactants (typically liquid or gas). This property is highly advantageous as it simplifies the separation of the catalyst from the reaction mixture, allowing for its reuse. researchgate.net
These minerals have demonstrated significant catalytic ability in Fenton-like reactions, which are used to degrade persistent organic pollutants in wastewater. researchgate.netrsc.org In these processes, the solid catalyst activates hydrogen peroxide to generate highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. researchgate.netresearchgate.net Research has shown that biosynthesized schwertmannite and jarosite can exhibit higher catalytic activities than their chemically synthesized counterparts. researchgate.net
The catalytic mechanism on the surface of schwertmannite is believed to involve the reduction of structural Fe(III) to Fe(II), which then reacts with hydrogen peroxide in a classic Fenton-like manner to produce hydroxyl radicals. researchgate.netrsc.org The reusability and stability of both schwertmannite and jarosite have been confirmed, making them promising green catalysts for environmental applications. researchgate.net
Table 1: Comparative Catalytic Degradation of Phenol (B47542) using Biosynthesized Iron Hydroxysulfates
| Catalyst | Pollutant | Reaction Type | Key Finding | Reference |
| Schwertmannite | Phenol | Fenton-like | Showed high catalytic activity; maintained 98% phenol removal over 12 cycles. | rsc.org |
| Jarosite | Phenol | Fenton-like | Exhibited catalytic activity, though its stability and efficiency were compared to schwertmannite. | researchgate.net |
| Schwertmannite | Phenanthrene (B1679779) | Fenton-like | Complete removal of 1 mg l⁻¹ phenanthrene from solution within 3 hours. | rsc.org |
Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies that rely on the in-situ generation of potent chemical oxidants, primarily the hydroxyl radical (•OH). researchgate.netmdpi.comfrontiersin.org Iron(III) hydroxide sulfates are excellent catalysts for several types of AOPs.
In heterogeneous Fenton-like processes, the stability of schwertmannite under the acidic conditions (pH ~3) required for Fenton chemistry is a significant advantage. rsc.orgtandfonline.com Beyond generating hydroxyl radicals, schwertmannite can also facilitate oxidation through sulfate (B86663) radical-based mechanisms. mdpi.com
Furthermore, iron(III) species are pivotal in photo-Fenton reactions. In these systems, UV or visible light is used to accelerate the reduction of Fe(III) to Fe(II), which rapidly reacts with H₂O₂ to produce •OH, thereby greatly enhancing the pollutant degradation rate. kirj.ee A notable example is a composite material of magnetite (Fe₃O₄) and schwertmannite, which functions as a highly efficient "Z-scheme" catalyst in a photo-Fenton process. This system was able to degrade 98% of phenol within just six minutes under visible light, a performance attributed to the enhanced recycling between Fe(III) and Fe(II) facilitated by photo-generated electrons. nih.gov
Table 2: Performance of Iron(III) Hydroxide Sulfate in Advanced Oxidation Processes
| Catalyst System | Target Pollutant | Process | Degradation Efficiency | Mechanism | Reference |
| Schwertmannite | Phenol, High Salinity | Fenton-like | >98% removal | Heterogeneous catalysis, •OH generation | rsc.org |
| Fe₃O₄-Schwertmannite | Phenol | Photo-Fenton | 98% removal in 6 min | Z-Scheme, enhanced Fe³⁺/Fe²⁺ cycling | nih.gov |
| Schwertmannite | Nitrobenzene | Fenton-like | High catalytic activity maintained over cycles | Heterogeneous catalysis | rsc.org |
| Schwertmannite | 4-nitrophenol | Fenton | 88.9% removal in 1 hr | Synergistic effect, •OH generation | mdpi.com |
This compound minerals like schwertmannite can also function directly as photocatalysts, absorbing light to drive chemical reactions. Research has shown that schwertmannite can effectively photocatalyze the degradation of various pollutants. nih.govnortheastern.eduhep.com.cn
One significant application is the reduction of hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)). In the presence of small molecular weight organic acids (such as oxalic acid) and simulated solar light, schwertmannite dramatically enhances the rate of Cr(VI) reduction. nih.govnortheastern.edu The proposed mechanism involves the formation of photosensitive Fe(III)-organic acid complexes on the mineral's surface. Upon illumination, a metal-ligand-charge-transfer (MLCT) event occurs, generating Fe(II) and organic radicals, which in turn reduce Cr(VI). nih.govnortheastern.edu The efficiency of this process varies with the type of organic acid used. northeastern.edu
Composite photocatalysts have also been developed to improve efficiency. An Fe₃O₄-schwertmannite composite, acting as a Z-scheme photocatalyst, leverages visible light to create electron-hole pairs that drive the degradation of pollutants like phenol with remarkable speed. nih.gov
Table 3: Schwertmannite-Based Photocatalysis for Pollutant Degradation
| Catalyst | Pollutant | Co-reagent/Conditions | Degradation/Reduction Efficiency | Reference |
| Schwertmannite | Cr(VI) | Oxalic Acid, Light | ~100% removal in 50 min | nih.govnortheastern.edu |
| Schwertmannite | Cr(VI) | Citric Acid, Light | Slower than with oxalic acid | nih.govnortheastern.edu |
| Schwertmannite | Cr(VI) | Tartaric Acid, Light | Slower than with citric acid | nih.govnortheastern.edu |
| Fe₃O₄-Schwertmannite | Phenol | H₂O₂, Visible Light | 98% removal in 6 min | nih.gov |
Advanced Oxidation Processes (AOPs) Catalyzed by Iron(III) Species
This compound as Precursors for Functional Materials
The utility of this compound extends beyond its direct catalytic use. These compounds serve as valuable and cost-effective precursors for the controlled synthesis of other advanced materials, including various iron oxides and layered structures with specific functionalities.
This compound is an excellent starting material for producing other iron oxides. Through controlled processes like thermal treatment or aging in aqueous solutions, schwertmannite can be transformed into more crystalline iron oxides such as goethite (α-FeOOH) and lepidocrocite (γ-FeOOH). mdpi.comosti.gov The specific product is influenced by factors like pH, temperature, and the presence of other ions. mdpi.com
This transformation is a critical step in a pathway to producing spinel ferrites. For instance, goethite (α-FeOOH) thermally decomposes to hematite (B75146) (α-Fe₂O₃), while lepidocrocite (γ-FeOOH) converts to maghemite (γ-Fe₂O₃), which possesses a spinel ferrite (B1171679) structure. ubbcluj.ro Therefore, by controlling the transformation of schwertmannite, one can indirectly synthesize specific iron oxide phases.
Furthermore, layered double hydroxides (LDHs) containing iron can be directly used as precursors for spinel ferrites like magnesium ferrite (MgFe₂O₄) and cobalt ferrite (CoFe₂O₄). google.comresearchgate.netaip.org A method involving the high-temperature calcination of iron-containing LDH precursors yields spinel ferrites with highly uniform microstructures and significantly enhanced magnetic properties. google.com
Table 4: Transformation Products from this compound Precursors
| Precursor | Transformation Condition | Product(s) | Application of Product | Reference |
| Schwertmannite | Aging at higher pH/temp | Goethite (α-FeOOH) | Pigments, Adsorbents | mdpi.comosti.gov |
| Schwertmannite | Aging in solution | Lepidocrocite (γ-FeOOH) | Corrosion product studies | osti.gov |
| Goethite (from Schwertmannite) | Thermal Decomposition (>250°C) | Hematite (α-Fe₂O₃) | Catalysts, Pigments | ubbcluj.ro |
| Lepidocrocite (from Schwertmannite) | Thermal Decomposition (>200°C) | Maghemite (γ-Fe₂O₃) | Magnetic Materials, Data Storage | ubbcluj.ro |
| Fe-containing LDH | High-Temp Calcination | Spinel Ferrites (e.g., MgFe₂O₄) | Magnetic Materials, Catalysts | google.comresearchgate.net |
This compound is fundamentally linked to the formation of a specific class of Layered Double Hydroxides (LDHs) known as green rusts. scispace.com Green rusts are mixed-valence Fe(II)-Fe(III) hydroxides that conform to the general LDH structure, consisting of positively charged hydroxide layers and an interlayer region containing charge-compensating anions and water molecules. scispace.comresearchgate.net
When the interlayer anion is sulfate (SO₄²⁻), the compound is known as sulfate green rust (GR-SO₄). wikipedia.org This material can be synthesized by the controlled oxidation of ferrous sulfate solutions or by the co-precipitation of Fe(II) and Fe(III) sulfate salts. scispace.comcambridge.orgleeds.ac.uk The sulfate ions from the precursor salt are incorporated directly into the interlayer space to balance the positive charge of the iron hydroxide sheets. scispace.com
The defining feature of LDHs, including green rusts, is their anion exchange capability. mdpi.comrsc.org The interlayer anions are held by relatively weak electrostatic forces and hydrogen bonds and can be readily exchanged with other anions present in a surrounding solution. nih.gov This property makes iron-based LDHs highly effective materials for capturing and removing anionic pollutants, such as arsenate, chromate, or nitrate (B79036), from contaminated water. researchgate.net
Synthesis of Spinel Ferrites and Other Iron Oxides
Interdisciplinary Research Directions
This compound is a compound of significant interest in biogeochemical engineering and bioremediation due to its role in natural environmental processes and its potential for engineered applications. ontosight.ai Its utility in these fields stems from the ability of iron(III) to act as an electron acceptor in microbial processes, its capacity to coagulate and precipitate contaminants, and its function as a sorbent for various pollutants. ontosight.aiitswatergroup.com
The core of its application in bioremediation lies in the biogeochemical cycling of iron. aimspress.com In anoxic conditions, iron-reducing bacteria can utilize iron(III) as a terminal electron acceptor, reducing it to iron(II). aimspress.comnih.gov This process can be coupled with the oxidation of organic contaminants, effectively cleaning up polluted environments. nih.gov Subsequently, the produced ferrous ions (Fe²⁺) can be re-oxidized to ferric ions (Fe³⁺) chemically or biologically, which then hydrolyze to form ferric hydroxides. These freshly formed hydroxides are excellent adsorbents for a wide range of pollutants. aimspress.com
Mechanisms of Contaminant Removal
The primary mechanisms by which this compound contributes to bioremediation include:
Coagulation and Flocculation: When introduced into water, iron(III) sulfate hydrolyzes to form iron(III) hydroxide. itswatergroup.com This compound has a high adsorption capacity and binds to various contaminants, forming larger particles, or "flocs," that can be easily removed from the water through sedimentation or filtration. itswatergroup.com
Adsorption: Iron(III) hydroxide surfaces are effective at adsorbing a variety of contaminants, including heavy metals and organic pollutants. mdpi.comcolab.ws For instance, it has been shown to effectively remove heavy metals like cadmium, zinc, and hexavalent chromium from water. mdpi.combioline.org.br The adsorption process can be influenced by factors such as pH and the presence of other ions. researchgate.net
Precipitation: Iron(III) hydroxide can react with certain pollutants, such as phosphates and sulfides, to form insoluble salts that precipitate out of the solution. itswatergroup.com This is a key process in the removal of these specific contaminants from wastewater.
Microbial Interactions: this compound plays a crucial role in microbially-mediated remediation. Sulfate-reducing bacteria (SRB) can reduce sulfate to sulfide (B99878), which then reacts with heavy metal cations to form insoluble metal sulfide precipitates. duq.edumdpi.com This process is particularly effective for the remediation of acid mine drainage, which is characterized by high concentrations of sulfates and heavy metals. duq.edu Furthermore, iron-reducing bacteria can directly reduce iron(III), which can lead to the immobilization of contaminants like uranium. nih.govacs.org
Research Findings on Contaminant Removal
Numerous studies have demonstrated the effectiveness of iron(III) hydroxide-based systems for the removal of various contaminants.
| Contaminant | Removal Efficiency/Adsorption Capacity | Key Findings | Reference(s) |
| Arsenic (As) | High adsorption capacity for As(III) and As(V) | Adsorption is a primary removal mechanism. The presence of sulfate can enhance removal through ion exchange. | nih.gov |
| Cadmium (Cd) | >99% removal | Precipitation as hydroxide at optimal pH. | mdpi.com |
| Zinc (Zn) | >99% removal | Precipitation as hydroxide at optimal pH. | mdpi.com |
| Hexavalent Chromium (Cr(VI)) | 0.788 mg/g adsorption capacity | Effective at neutral pH. | bioline.org.br |
| Phosphate (B84403) (PO₄³⁻) | >90% removal | Precipitation as insoluble ferrous/ferric phosphates. | aimspress.com |
| Sulfide (S²⁻) | Effective removal | Precipitation as insoluble iron sulfides. | itswatergroup.com |
Interactive Data Table: Factors Influencing Contaminant Removal
The efficiency of contaminant removal by this compound is influenced by several environmental factors. The table below summarizes the impact of pH and the presence of competing ions on the removal of select contaminants.
| Contaminant | Optimal pH Range | Effect of Competing Anions (e.g., Sulfate, Phosphate) | Reference(s) |
| Arsenic (As) | ~4-7 | Sulfate can enhance removal; phosphate can interfere. | nih.govnih.gov |
| Hexavalent Chromium (Cr(VI)) | ~7 | Minimal interference from sulfate and chloride at certain concentrations. | bioline.org.br |
| Heavy Metals (e.g., Cd, Zn) | 8-11 | Precipitation efficiency is highly pH-dependent. | mdpi.com |
Interdisciplinary Research Directions
The application of this compound in bioremediation is an active area of interdisciplinary research, combining principles of geochemistry, microbiology, and environmental engineering. Future research is focused on:
Enhancing Reactivity: Developing methods to synthesize more reactive forms of this compound with higher surface areas and greater adsorption capacities.
Optimizing Microbial Processes: Investigating the complex interactions between iron-reducing bacteria, sulfate-reducing bacteria, and other microbial communities to enhance contaminant degradation and immobilization. jove.comclu-in.org
In Situ Applications: Designing and implementing in situ remediation strategies, such as permeable reactive barriers containing iron(III) hydroxide, to treat contaminated groundwater and soil. mdpi.com
Waste Valorization: Utilizing industrial byproducts, such as ferric hydroxide sludge from mine drainage, as a low-cost source material for bioremediation applications. mdpi.com
The exploration of this compound and its derivatives continues to offer promising and cost-effective solutions for the remediation of a wide range of environmental contaminants. itswatergroup.com
Q & A
Q. How can ecotoxicity risks be mitigated during field applications of this compound?
- Answer : Conduct microcosm studies to assess impacts on sulfate-reducing bacteria (SRB) communities. Use sequential extraction (Tessier method) to quantify bioavailable Fe³⁺ and model leaching rates via column experiments. Avoid direct discharge into aquatic systems; implement containment barriers (e.g., bentonite liners) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
